molecular formula C9H6BrNS B1322666 2-Bromo-6-(thiophen-3-yl)pyridine CAS No. 463337-00-0

2-Bromo-6-(thiophen-3-yl)pyridine

Cat. No.: B1322666
CAS No.: 463337-00-0
M. Wt: 240.12 g/mol
InChI Key: LUPMQIYFGZTIAQ-UHFFFAOYSA-N
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Description

2-Bromo-6-(thiophen-3-yl)pyridine is a heterocyclic compound that features both a brominated pyridine ring and a thiophene ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(thiophen-3-yl)pyridine typically involves the bromination of 6-(thiophen-3-yl)pyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3) under mild conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 2-position of the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, ensuring consistent production quality.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: This compound is a suitable substrate for Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation and Reduction: The thiophene ring in this compound can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydrothiophenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: Typical conditions involve the use of palladium(II) acetate (Pd(OAc)2) as a catalyst, with a base such as potassium carbonate (K2CO3) in a solvent like tetrahydrofuran (THF).

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Major Products:

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Coupling Reactions: Biaryl compounds with diverse functional groups.

    Oxidation Products: Sulfoxides and sulfones derived from the thiophene ring.

Scientific Research Applications

2-Bromo-6-(thiophen-3-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.

    Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological processes.

    Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.

Comparison with Similar Compounds

  • 2-Bromo-3-(thiophen-2-yl)pyridine
  • 2-Bromo-5-(thiophen-2-yl)pyridine
  • 2-Bromo-4-(thiophen-3-yl)pyridine

Comparison: 2-Bromo-6-(thiophen-3-yl)pyridine is unique due to the specific positioning of the bromine atom and the thiophene ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different electronic properties and steric effects, making it suitable for distinct applications in synthesis and research.

Properties

IUPAC Name

2-bromo-6-thiophen-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNS/c10-9-3-1-2-8(11-9)7-4-5-12-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPMQIYFGZTIAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623308
Record name 2-Bromo-6-(thiophen-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

463337-00-0
Record name 2-Bromo-6-(thiophen-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tetrakis(triphenylphosphine)palladium(0) (5 mol %) was added to a degassed and stirred mixture of 2,6-dibromopyridine (3.78 g, 15.6 mmol) and thiophene-3-boronic acid (2.20 g, 16.8 mmol) in tetrahydrofuran (40 ml) under an atmosphere of nitrogen then heated to reflux for 24 h. Solvent was removed in vacuo and purification by chromatography on silica gel eluting with a gradient of diethyl ether-isohexane (5-10%) gave 2-bromo-6-(thien-3-yl)pyridine (2.20 g) as a white solid: δH (400 MHz, CDCl3) 7.32-7.41 (2H, m), 7.53-7.55 (2H, m), 7.61-7.64 (1H, m), 7.94-7.96 (1H, m); m/z (ES+) 240/242 (M++H).
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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